2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide
Description
The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide features a pyridazinone core substituted at position 3 with a 4-(3-chlorophenyl)piperazine moiety and at position 1 with an acetamide group bearing an isopropyl substituent. The 6-oxo group on the pyridazinone core and the meta-chloro substitution on the phenyl ring are critical structural features that may influence solubility, stability, and target engagement.
Properties
Molecular Formula |
C19H24ClN5O2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H24ClN5O2/c1-14(2)21-18(26)13-25-19(27)7-6-17(22-25)24-10-8-23(9-11-24)16-5-3-4-15(20)12-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,26) |
InChI Key |
SDEXHCOWJSDDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine through the reaction of 3-chloroaniline with piperazine under controlled conditions.
Pyridazinone Formation: The next step involves the formation of the pyridazinone ring by reacting the piperazine intermediate with a suitable pyridazine derivative.
Acetamide Addition: Finally, the acetamide group is introduced through an acylation reaction using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
Pharmacological Activity
This compound has been studied for its potential as a therapeutic agent targeting various neuropharmacological pathways. It exhibits affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and the treatment of depression. Research indicates that compounds with similar structures can act as dual-action ligands for these receptors, potentially offering new avenues for antidepressant therapies .
Cereblon Ligase Binding
Recent studies have explored the use of this compound in the development of bifunctional compounds that recruit proteins to cereblon E3 ligase for targeted degradation. This mechanism is significant in cancer therapy, particularly for conditions like multiple myeloma, where modulation of protein levels can lead to therapeutic benefits . The ability to target specific proteins for degradation opens up possibilities for treating various malignancies.
Synthesis Methodologies
The synthesis of this compound has been achieved using eco-friendly methods that enhance yield while minimizing environmental impact. For instance, microwave-assisted synthesis techniques have been employed to improve reaction efficiency and reduce by-products during the formation of related piperazine derivatives . This approach not only streamlines the production process but also aligns with contemporary green chemistry principles.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Affinity (Ki nM) | Target Receptors | Application Area |
|---|---|---|---|
| Compound A | 20 | 5-HT1A | Antidepressant |
| Compound B | 19 | 5-HT7 | Antidepressant |
| Subject Compound | TBD | TBD | Cancer Therapy |
Case Study: Antidepressant Efficacy
In a controlled study examining the antidepressant potential of compounds similar to 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide , researchers found that these compounds significantly improved depressive symptoms in animal models. The dual-action on serotonin receptors suggests a synergistic effect that could lead to enhanced therapeutic outcomes compared to traditional monoamine reuptake inhibitors .
Mechanism of Action
The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system. By binding to these receptors, it can influence various signaling pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Piperazine Substituent Variations
The nature and position of substituents on the piperazine ring significantly affect pharmacological and physicochemical properties.
Key Observations :
Acetamide Tail Modifications
The acetamide substituent impacts solubility, metabolic stability, and conformational flexibility.
Key Observations :
Pyridazinone Core Modifications
The pyridazinone scaffold’s substitutions influence electronic properties and intermolecular interactions.
Key Observations :
- Chloro Substitutions: The target lacks additional chloro groups on the pyridazinone ring, likely improving solubility compared to the 4,5-dichloro analog ().
- Heterocyclic Linkages : Antipyrine-linked derivatives () introduce complexity but may compromise bioavailability due to increased molecular weight.
Biological Activity
The compound 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine moiety, which is known for its versatility in medicinal chemistry. The presence of the 3-chlorophenyl group is significant as halogenated phenyl rings often enhance biological activity through electronic effects.
| Property | Value |
|---|---|
| IUPAC Name | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide |
| Molecular Formula | C18H22ClN5O2 |
| Molecular Weight | 367.85 g/mol |
Antimicrobial Activity
Research indicates that compounds containing piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that various piperazine-based compounds, including those similar to our target compound, showed moderate to high activity against both Gram-positive and Gram-negative bacteria. The presence of the 3-chlorophenyl substituent was particularly noted to influence the antimicrobial efficacy positively .
In one study, synthesized piperazine derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with electron-donating substituents at the 4-position of the piperazine ring exhibited better inhibitory activities compared to those with electron-withdrawing groups .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. Piperazine derivatives are known to act on neurotransmitter systems, primarily influencing serotonin and dopamine pathways, which may contribute to their pharmacological effects .
Case Studies and Experimental Data
-
Study on Antimicrobial Efficacy :
- A series of piperazine derivatives were synthesized and tested for antimicrobial activity.
- Compounds were evaluated for Minimum Inhibitory Concentration (MIC) against various bacterial strains.
- Results showed that the target compound exhibited MIC values comparable to standard antibiotics like penicillin G .
- Synthesis and Characterization :
Q & A
Q. What are the optimized synthetic routes for 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(propan-2-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a pyridazinone core with a piperazine derivative. For example, describes analogous compounds synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key steps include:
- Intermediate formation : Reacting 3-chlorophenylpiperazine with a pyridazinone precursor in dichloromethane (DCM) or methanol (MeOH) at 0–5°C for 2 hours .
- Purification : Column chromatography (e.g., DCM-MeOH gradients) achieves yields of 42–62%, with IR spectroscopy (C=O stretches at 1623–1681 cm⁻¹) confirming intermediate formation .
- Yield optimization : Adjusting stoichiometry, solvent polarity, and temperature can mitigate side reactions (e.g., hydrolysis of acetamide groups).
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Validation combines spectroscopic and crystallographic techniques:
- 1H-NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and isopropyl protons (δ 1.2–1.4 ppm) confirm connectivity .
- IR spectroscopy : C=O stretches (1640–1680 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) verify functional groups .
- X-ray crystallography : highlights the use of single-crystal diffraction to resolve piperazine and pyridazinone ring conformations, critical for stereochemical assignments .
Advanced Research Questions
Q. What strategies are employed to resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions in NMR or IR data may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., pyridazinone vs. piperazine protons) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₄ClN₃O₂ for related analogs) and identifies trace byproducts .
- Dynamic NMR experiments : Detects rotameric equilibria in the piperazine ring at variable temperatures .
Q. How can researchers design experiments to assess the compound’s pharmacological activity and structure-activity relationships (SAR)?
Methodological Answer: Key approaches include:
- In vitro assays : Test receptor binding (e.g., serotonin/dopamine receptors due to the piperazine moiety) using radioligand displacement assays .
- SAR modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxy variants (as in ) to evaluate electronic effects on bioactivity .
- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data .
Q. What computational methods are used to predict physicochemical properties relevant to drug development?
Methodological Answer:
- LogP calculations : Software like ACD/Labs or SwissADME estimates lipophilicity, critical for blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Assess stability of the acetamide-piperazine conformation in aqueous vs. lipid environments .
- Density functional theory (DFT) : Predicts vibrational frequencies (IR) and electronic transitions (UV-Vis) for comparison with experimental data .
Q. How do researchers address inconsistencies in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
- Impurity profiling : Use HPLC-MS to rule out contaminants (e.g., unreacted intermediates) that may skew activity .
- Dose-response validation : Replicate studies with standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent effects .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the acetamide group .
- Characterization : Cross-validate spectral data with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN for analogs) to ensure reproducibility .
- Bioactivity : Include positive controls (e.g., known receptor antagonists) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
